2,5,8,11,14,17-Hexaoxanonadecan-19-amine
Overview
Description
2,5,8,11,14,17-Hexaoxanonadecan-19-amine, also known as m-PEG6-amine, is a monodisperse polyethylene glycol (PEG) derivative . It has a molecular formula of C13H29NO6 and a molecular weight of 295.38 . This compound is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), making it useful in various chemical reactions .
Molecular Structure Analysis
The InChI code for 2,5,8,11,14,17-Hexaoxanonadecan-19-amine is1S/C13H29NO6/c1-15-4-5-17-8-9-19-12-13-20-11-10-18-7-6-16-3-2-14/h2-14H2,1H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
2,5,8,11,14,17-Hexaoxanonadecan-19-amine is a liquid at room temperature . It has a density of 1.0±0.1 g/cm³ . The boiling point is 368.5±37.0 °C at 760 mmHg . The compound has a polar surface area of 81 Ų and a molar refractivity of 76.3±0.3 cm³ . It has 7 hydrogen bond acceptors and 2 hydrogen bond donors .Scientific Research Applications
Organic Chemistry and Aliphatic Nitrogen Compounds
2,5,8,11,14,17-Hexaoxanonadecan-19-amine, as a nitrogen-containing organic compound, falls under the broader category of aliphatic nitrogen compounds. Research in this field explores various nitrogen-based entities including amines, enamines, imines, nitriles, and others. These compounds are integral in organic chemistry due to their wide range of applications in synthesizing various products (Brown, 1994).
Atmospheric Chemistry and Pollution
Amines, including compounds similar to 2,5,8,11,14,17-Hexaoxanonadecan-19-amine, are emerging as significant atmospheric pollutants. Their role in atmospheric chemistry and new particle formation is of great interest, especially concerning their emissions and secondary product formation in the atmosphere (Li et al., 2020).
Chemical Mechanism and Catalysis
The complex chemical behavior of polyamines, including varieties similar to 2,5,8,11,14,17-Hexaoxanonadecan-19-amine, in forming stable complexes with metals like copper in aqueous solutions, is a critical area of study. This research contributes to understanding the stabilization of copper by tertiary amine ligands and has implications for catalysis and other chemical processes (Golub et al., 1996).
Photooxidative Stability in Polymer Chemistry
Understanding the photooxidation of epoxy-amine networks, where compounds like 2,5,8,11,14,17-Hexaoxanonadecan-19-amine may be used, is significant in polymer chemistry. This research involves studying the oxidative behavior of aliphatic segments in such networks and their implications on material stability and durability (Bellenger & Verdu, 1984).
Biobased Amines in Material Science
In the field of materials science, the synthesis of biobased amines, including structures analogous to 2,5,8,11,14,17-Hexaoxanonadecan-19-amine, is pivotal. These amines are used as monomers for creating various polymers, showcasing their importance in automotive, aerospace, building, and health applications (Froidevaux et al., 2016).
Safety And Hazards
The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that causes severe skin burns and eye damage (GHS05) . Precautionary statements include avoiding contact with skin, eyes, and clothing, and using appropriate personal protective equipment .
Future Directions
While specific future directions for 2,5,8,11,14,17-Hexaoxanonadecan-19-amine are not provided in the search results, its reactivity with various functional groups suggests potential applications in the synthesis of complex organic molecules, pharmaceuticals, and polymers. Its hydrophilic PEG spacer could be useful in increasing the solubility of these products in aqueous media .
properties
IUPAC Name |
2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29NO6/c1-15-4-5-17-8-9-19-12-13-20-11-10-18-7-6-16-3-2-14/h2-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTWBXXBTWYNAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601590 | |
Record name | 2,5,8,11,14,17-Hexaoxanonadecan-19-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40601590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,8,11,14,17-Hexaoxanonadecan-19-amine | |
CAS RN |
184357-46-8 | |
Record name | 2,5,8,11,14,17-Hexaoxanonadecan-19-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40601590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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